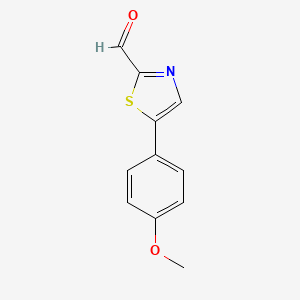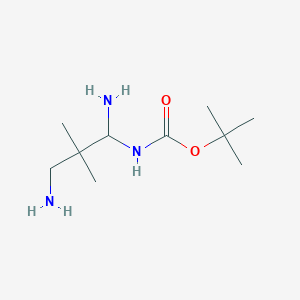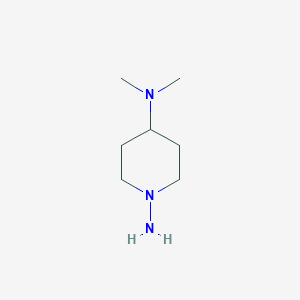![molecular formula C7H3BrClNO2 B12449643 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12449643.png)
4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Bromo-6-chloro-benzo[d]oxazol-2(3H)-one est un composé hétérocyclique contenant à la fois des atomes de brome et de chlore. Il fait partie de la famille des benzo[d]oxazoles, reconnue pour ses applications diverses en chimie médicinale et en science des matériaux. Ce composé est particulièrement intéressant en raison de ses activités biologiques potentielles et de son rôle d'intermédiaire dans la synthèse de molécules plus complexes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-Bromo-6-chloro-benzo[d]oxazol-2(3H)-one implique généralement l'halogénation de dérivés de benzo[d]oxazole. Une méthode courante comprend la bromation et la chloration sélectives de la benzo[d]oxazol-2(3H)-one. Les conditions réactionnelles impliquent souvent l'utilisation de sources de brome et de chlore en présence d'un catalyseur et d'un solvant appropriés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des méthodes plus évolutives et efficaces, telles que la synthèse en flux continu. Cette approche permet un meilleur contrôle des conditions réactionnelles et des rendements, ce qui la rend adaptée à la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
La 4-Bromo-6-chloro-benzo[d]oxazol-2(3H)-one peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome et de chlore peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage pour former des molécules plus complexes.
Réactifs et conditions courantes
Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols.
Oxydation : Des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire une variété de dérivés fonctionnalisés de benzo[d]oxazole, tandis que l'oxydation et la réduction peuvent conduire à différents états d'oxydation du composé.
Applications De Recherche Scientifique
La 4-Bromo-6-chloro-benzo[d]oxazol-2(3H)-one a plusieurs applications en recherche scientifique :
Chimie médicinale : Elle est utilisée comme intermédiaire dans la synthèse de composés pharmaceutiques ayant des effets thérapeutiques potentiels.
Science des matériaux : Le composé est étudié pour ses propriétés dans le développement de matériaux électroniques organiques.
Études biologiques : Il est étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Mécanisme d'action
Le mécanisme d'action de la 4-Bromo-6-chloro-benzo[d]oxazol-2(3H)-one dépend de son application spécifique. En chimie médicinale, elle peut interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, modulant leur activité. Les cibles moléculaires exactes et les voies impliquées peuvent varier en fonction du dérivé spécifique et de son utilisation prévue .
Mécanisme D'action
The mechanism of action of 4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Composés similaires
6-Chloro-benzo[d]isoxazol-3-ol : Un autre hétérocycle halogéné ayant des caractéristiques structurales similaires.
6-Bromo-2-chloro-benzothiazole : Un composé apparenté contenant à la fois des atomes de brome et de chlore, utilisé dans différentes applications.
Unicité
La 4-Bromo-6-chloro-benzo[d]oxazol-2(3H)-one est unique en raison de son motif d'halogénation spécifique, qui peut influencer sa réactivité et son activité biologique. Cela en fait un intermédiaire précieux dans la synthèse de composés spécialisés ayant des propriétés sur mesure.
Propriétés
Formule moléculaire |
C7H3BrClNO2 |
|---|---|
Poids moléculaire |
248.46 g/mol |
Nom IUPAC |
4-bromo-6-chloro-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H3BrClNO2/c8-4-1-3(9)2-5-6(4)10-7(11)12-5/h1-2H,(H,10,11) |
Clé InChI |
JCRSLBLJBHXTND-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1OC(=O)N2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butenoic acid, 4-oxo-4-[[4-(2-phenyldiazenyl)phenyl]amino]-, ethyl ester](/img/structure/B12449563.png)

![2,6,7-Trioxabicyclo[2.2.2]octane, 1-(3-bromopropyl)-4-methyl-](/img/structure/B12449578.png)

![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}acridine-3,6-diamine](/img/structure/B12449590.png)

![7-tert-butyl-2-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12449602.png)

![2'-[(4-Carboxybenzyl)carbamoyl]biphenyl-2-carboxylic acid](/img/structure/B12449608.png)

![N'-[2-(1H-indol-1-yl)acetyl]benzohydrazide](/img/structure/B12449622.png)

![Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]-](/img/structure/B12449631.png)
![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12449638.png)
